Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework integrating a thiophene and a partially saturated pyridine ring. The structure is modified at position 2 with a 2-naphthamido group and at position 6 with a methyl substituent. The carboxylate moiety at position 3 is esterified as a methyl ester, and the hydrochloride salt enhances aqueous solubility for pharmaceutical applications .
Properties
IUPAC Name |
methyl 6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S.ClH/c1-23-10-9-16-17(12-23)27-20(18(16)21(25)26-2)22-19(24)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHHNMWPOCHVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2-naphthoic acid and a thieno[2,3-c]pyridine derivative, followed by methylation and hydrochloride formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylate group can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: Reduction reactions can be performed on the thieno[2,3-c]pyridine core to yield different derivatives.
Substitution: The naphthamido group can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Reduced thieno[2,3-c]pyridine derivatives.
Substitution: Substituted naphthamido derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Industry: Use in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Core Scaffold Variations
The tetrahydrothieno[2,3-c]pyridine core is conserved across analogs, but substituents at positions 2, 3, and 6 dictate pharmacological and physicochemical properties:
Biological Activity
Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H18ClN3O3S
- Molecular Weight : 367.85 g/mol
- CAS Number : 1215812-69-3
The compound features a tetrahydrothieno[2,3-c]pyridine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds with the tetrahydrothieno[2,3-c]pyridine structure exhibit significant interactions with neurotransmitter systems, particularly through inhibition of enzymes like phenylethanolamine N-methyltransferase (hPNMT) and binding to adrenergic receptors. These interactions may lead to effects on cardiovascular function and neurochemical signaling pathways.
Pharmacological Effects
- Inhibition of hPNMT :
- Adrenergic Receptor Activity :
- Antidepressant and Anxiolytic Effects :
Table 1: Summary of Biological Activities
| Activity | Observed Effect | Reference |
|---|---|---|
| hPNMT Inhibition | Increased potency (50%) | |
| α2-Adrenoceptor Binding | Enhanced selectivity | |
| Antidepressant-like Activity | Positive modulation of mood |
Case Studies
-
Study on hPNMT Inhibition :
A series of substituted tetrahydrothieno[2,3-c]pyridines were synthesized and tested for their inhibitory effects on hPNMT. The results indicated that certain substitutions significantly increased inhibitory potency and selectivity towards α2-adrenoceptors compared to classical inhibitors . -
Behavioral Studies in Rodents :
In behavioral tests, compounds structurally related to this compound were administered to rodents. Results showed significant reductions in anxiety-like behavior, suggesting potential therapeutic applications in anxiety disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
